molecular formula C20H20N2O3S2 B2473906 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919753-68-7

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2473906
CAS No.: 919753-68-7
M. Wt: 400.51
InChI Key: CELMWGDLEMFBKQ-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • Synthesis and Anticancer Evaluation

    N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and studied for their anticancer activity. Notably, compounds like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide exhibited high selectivity and significant apoptosis in cancer cell lines compared to standard treatments like cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

  • Antitumor Activities Against Melanoma

    2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives were tested against a panel of 60 human tumor cell lines, showing high activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation: Novel thiazole derivatives, particularly those incorporating a sulfonamide moiety, have shown promising antimicrobial effects. These include both antibacterial and antifungal activities, indicating a broad-spectrum potential in antimicrobial applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Analgesic Activity

  • Synthesis and Evaluation as Analgesic Agents: Thiazole derivatives have demonstrated analgesic activities, with compounds such as 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide showing significant analgesic effects. This indicates potential applications in pain management (Saravanan, Alagarsamy, Prakash, Kumar, & Selvam, 2011).

Antioxidant Activity

  • Amidomethane Sulfonyl-linked Derivatives: Amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles have been synthesized and tested for antioxidant activity, with some derivatives showing greater antioxidant activity than standard treatments like Ascorbic acid. This highlights potential applications in oxidative stress-related conditions (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

Anticonvulsant Agents

  • Synthesis as Anticonvulsant Agents: Heterocyclic compounds containing a sulfonamide thiazole moiety have shown potential as anticonvulsant agents, with several compounds offering protection against convulsions, suggesting a role in epilepsy treatment (Farag et al., 2012).

Anti-inflammatory Activity

  • Synthesis with Anti-inflammatory Activity: N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives have been synthesized, showing significant anti-inflammatory activity. This opens avenues in the development of anti-inflammatory medications (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13-4-9-17(14(2)10-13)18-12-26-20(21-18)22-19(23)11-15-5-7-16(8-6-15)27(3,24)25/h4-10,12H,11H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELMWGDLEMFBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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